molecular formula C9H12F2N2O2S B1518259 N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1156526-28-1

N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B1518259
CAS RN: 1156526-28-1
M. Wt: 250.27 g/mol
InChI Key: KLZYLFPBFHWHBO-UHFFFAOYSA-N
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Description

“N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 1156526-28-1 . It has a molecular weight of 250.27 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Biocatalysis in Drug Metabolism

One notable application is in biocatalysis for drug metabolism. Zmijewski et al. (2006) explored using Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating a microbial-based system's utility in drug metabolism studies. This approach supports full structure characterization of metabolites by NMR, showcasing the compound's role in understanding drug metabolites' structure and function (Zmijewski et al., 2006).

Advanced Materials for Fuel Cells

Another application is in the development of materials for fuel cells. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming for use in fuel-cell membranes. Their study demonstrated the polymers' high proton conductivity and mechanical properties, indicating the potential of sulfonamide derivatives in enhancing fuel cell technology (Bae, Miyatake, & Watanabe, 2009).

Cationic Cyclisation in Organic Synthesis

In organic synthesis, sulfonamides have been utilized as novel terminators of cationic cyclisations. Haskins and Knight (2002) reported that trifluoromethanesulfonic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This illustrates the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).

Antiviral Activity

Additionally, Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to explore their antiviral activity. This study highlights the role of sulfonamide derivatives in the development of antiviral compounds, showcasing their potential in medical chemistry (Chen et al., 2010).

High-Performance Polymers

Guan et al. (2014) synthesized novel soluble polyimides from diamine monomers, including sulfonamide derivatives, for high-performance applications. The resulting polymers exhibited good solubility, flexibility, and outstanding mechanical and dielectric properties, demonstrating sulfonamide derivatives' significance in creating advanced materials for electronic applications (Guan et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area . In case of inadequate ventilation, wear respiratory protection . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a poison center or doctor/physician .

properties

IUPAC Name

N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-2-3-16(14,15)13-9-5-8(12)6(10)4-7(9)11/h4-5,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYLFPBFHWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C(=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
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N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide
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N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide

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